molecular formula C21H17NO2S2 B2975498 N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-1-naphthamide CAS No. 2034236-52-5

N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-1-naphthamide

Cat. No. B2975498
M. Wt: 379.49
InChI Key: LUYGUMMQLFCANC-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-1-naphthamide, also known as TH-Nap, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a derivative of naphthalene, which is a common organic compound found in many industrial and consumer products. TH-Nap has been studied for its unique properties and potential applications in various fields, including medicine and biochemistry.

Scientific Research Applications

Metal Complex Synthesis

The synthesis and characterization of Ni(II) and Pd(II) complexes using thiophene-appended Schiff base ligands demonstrate the application of similar naphthamide derivatives in creating metal-organic frameworks with potential electrochemical and photophysical properties. These complexes are synthesized by condensation reactions and characterized by X-ray crystallography and DFT calculations, indicating their structural and electronic configurations suitable for various applications in catalysis and material science (Kundu, Pramanik, Mondal, & Mondal, 2016).

Biodesulfurization

The biodesulfurization capabilities of Mycobacterium phlei WU-F1 on naphthothiophene derivatives highlight the potential of using specific bacterial strains to remove sulfur from fossil fuels. This research demonstrates how certain microorganisms can specifically target and break down sulfur-containing organic molecules, suggesting a pathway for environmentally friendly desulfurization processes (Furuya, Kirimura, Kino, & Usami, 2001).

Cognitive Enhancing Agents

Research on 2-(2-Aminoethoxy)-1-hydroxyethyl derivatives of bicyclic arenes, including naphthalene and thiophene derivatives, explores their antiamnestic (AA) and antihypoxic (AH) activities. This study indicates the potential of these compounds in developing treatments for cognitive impairments, showcasing the broad applications of naphthamide derivatives in neurological research (Ono et al., 1995).

DNA Interaction Studies

The synthesis of Schiff base ligands and their metal complexes, including studies on their interaction with DNA, reveals the application of naphthamide derivatives in understanding the molecular basis of DNA-ligand interactions. These insights are crucial for drug design and the development of new therapeutic agents targeting genetic material (Kurt, Temel, Atlan, & Kaya, 2020).

Fluorescence Sensing

A naphthalene-thiophene hybrid molecule acting as a molecular AND logic gate for detecting Zn2+ and OAc- ions through fluorescence signals illustrates the application of naphthamide derivatives in sensor technology. This capability to detect specific ions at low concentrations paves the way for developing sensitive diagnostic tools and environmental monitoring sensors (Karak et al., 2013).

properties

IUPAC Name

N-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO2S2/c23-20(18-8-3-6-15-5-1-2-7-17(15)18)22-14-21(24,16-10-12-25-13-16)19-9-4-11-26-19/h1-13,24H,14H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUYGUMMQLFCANC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NCC(C3=CSC=C3)(C4=CC=CS4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-1-naphthamide

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